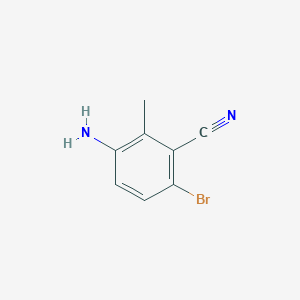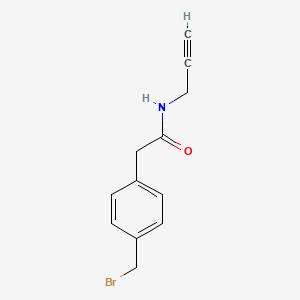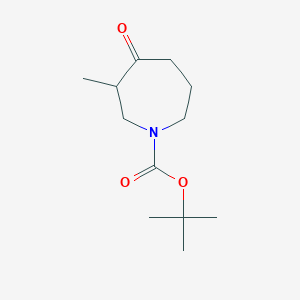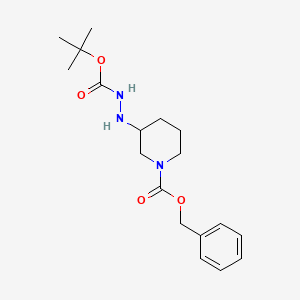
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Overview
Description
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that contains both imidazole and piperazine rings
Preparation Methods
The synthesis of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be achieved through several methods:
Methylation and Alkylation: One common method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide.
Deprotonation and Alkylation: Another method involves the deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide.
Condensation and Cyclization: A third method involves the condensation of 1,2-phenylenediamine with ethyl acetoacetate followed by cyclization and methylation.
Chemical Reactions Analysis
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with molecular targets and pathways. The imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways . This interaction can lead to the modulation of enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be compared with other similar compounds such as:
1-ethyl-2-hydroxymethylimidazole: This compound has a hydroxymethyl group instead of a piperazine ring.
1-methylimidazole: This compound lacks the ethyl and piperazine groups, making it structurally simpler.
1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]piperazine: This compound contains a phenyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2-(1-methylimidazol-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHUVEXDNJMJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)


![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)


![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
![1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1382127.png)
![N,N'-Bis[2-(phenylthio)phenyl]urea](/img/structure/B1382128.png)



